![molecular formula C16H14BrN3O4 B12829485 (3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B12829485.png)
(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-3-(((4-nitrobenzyl)oxy)imino)propanamide is an organic compound that features a bromophenyl group, a nitrobenzyl group, and an oxime functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-3-(((4-nitrobenzyl)oxy)imino)propanamide typically involves the following steps:
Formation of the oxime: The starting material, 4-bromobenzaldehyde, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
O-alkylation: The oxime is then subjected to O-alkylation using 4-nitrobenzyl bromide in the presence of a base like potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-3-(((4-nitrobenzyl)oxy)imino)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Reduction: The major product would be N-(4-Aminophenyl)-3-(((4-nitrobenzyl)oxy)imino)propanamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
N-(4-Bromophenyl)-3-(((4-nitrobenzyl)oxy)imino)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-3-(((4-nitrobenzyl)oxy)imino)propanamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-1-(4-nitrobenzyl)piperidin-4-amine
- 4-Bromo-N-(4-nitrobenzyl)aniline
Uniqueness
N-(4-Bromophenyl)-3-(((4-nitrobenzyl)oxy)imino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14BrN3O4 |
|---|---|
Molecular Weight |
392.20 g/mol |
IUPAC Name |
(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide |
InChI |
InChI=1S/C16H14BrN3O4/c17-13-3-5-14(6-4-13)19-16(21)9-10-18-24-11-12-1-7-15(8-2-12)20(22)23/h1-8,10H,9,11H2,(H,19,21)/b18-10+ |
InChI Key |
KWEBIGGBKUVPKA-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/CC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)
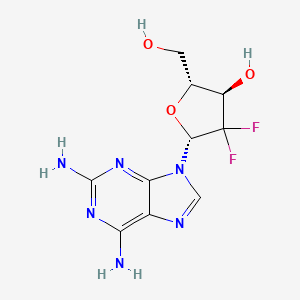
![Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12829422.png)
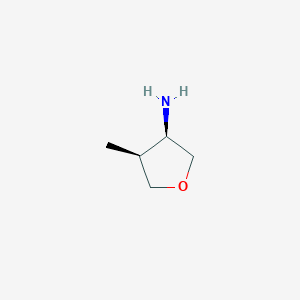

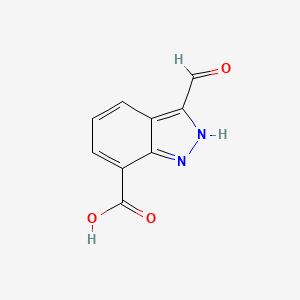
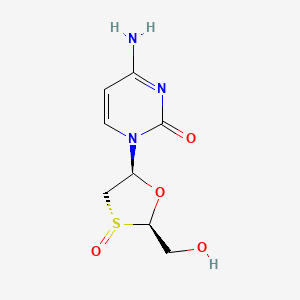
![4-Methyl-1H-benzo[d]imidazole-6,7-dione](/img/structure/B12829458.png)
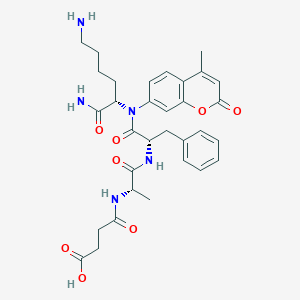

![11,11-dihexyl-3,19-dithia-11-silapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B12829477.png)
![Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate](/img/structure/B12829484.png)
![2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12829487.png)
![2,2'-(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B12829492.png)
